The Chemical Profile of Fast Red KL Salt: A Technical Guide
The Chemical Profile of Fast Red KL Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Fast Red KL Salt, a diazonium salt commonly utilized in biochemical and histochemical applications. This document summarizes its key characteristics, including its chemical structure and relevant quantitative data. While specific experimental protocols for Fast Red KL Salt are not extensively detailed in publicly available literature, this guide presents a representative protocol for a related "Fast Red" chromogen in immunohistochemistry to illustrate its potential application, with the caveat that protocol optimization is essential.
Chemical Identity and Properties
Fast Red KL Salt is the common name for 2-carbamoyl-5-methoxybenzenediazonium chloride.[1][2][] It is also commercially available as a hemi(zinc chloride) salt.[4] The presence of the zinc chloride salt can affect its stability and solubility. The key chemical identifiers and properties are summarized in the table below.
| Property | Value (Chloride Salt) | Value (Hemi(zinc chloride) Salt) | Source(s) |
| IUPAC Name | 2-carbamoyl-5-methoxybenzenediazonium;chloride | 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt | [1][] |
| Synonyms | Fast Red KL Salt, 2-(Aminocarbonyl)-5-methoxybenzenediazonium chloride | BENZENEDIAZONIUM, 2-(AMINOCARBONYL)-5-METHOXY, HEMI[ZINC CHLORIDE] SALT | [] |
| CAS Number | 86780-25-8 | 86780-25-8 | [1][] |
| Molecular Formula | C₈H₈ClN₃O₂ | C₈H₈N₃O₂·½ZnCl₂ | [1][4] |
| Molecular Weight | 213.62 g/mol | 246.17 g/mol | [1][4] |
| Appearance | Not specified | Brown-red powder | |
| Purity | Dye content approx. 25% | ≥25% (Dye content) | [] |
| Storage | Room Temperature | 2°C - 8°C or Room Temperature | [][4] |
| SMILES | COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Zn+2].[Cl-].[Cl-] | [][4] |
| Topological Polar Surface Area | 80.5 Ų | Not available | |
| Hydrogen Bond Donor Count | 1 | Not available | |
| Hydrogen Bond Acceptor Count | 4 | Not available |
Chemical Structure
The chemical structure of Fast Red KL Salt is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, a carbamoyl (B1232498) group, and a diazonium group. The positive charge on the diazonium group is balanced by a chloride anion.
Figure 1. Chemical structure of Fast Red KL Salt.
Experimental Protocols
Disclaimer: This is a representative protocol and is not specific to Fast Red KL Salt. Researchers must optimize this protocol for their specific primary antibody, tissue type, and experimental conditions.
General Immunohistochemistry Protocol with Alkaline Phosphatase-Fast Red Detection
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS)
-
Blocking solution (e.g., 5% normal serum in wash buffer)
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
"Fast Red" chromogen and substrate buffer (prepare according to manufacturer's instructions)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution. The time and temperature will depend on the primary antibody and tissue.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the primary antibody for the recommended time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Preparation and Development:
-
Prepare the "Fast Red" working solution by mixing the chromogen and substrate buffer immediately before use.
-
Incubate the sections with the "Fast Red" solution until the desired color intensity is reached. This will result in a red precipitate at the site of the target antigen.[5]
-
Monitor the color development under a microscope.
-
-
Counterstaining and Mounting:
-
Rinse slides gently with deionized water.
-
Counterstain with a suitable counterstain if desired (e.g., hematoxylin).
-
Rinse with deionized water.
-
Mount with an aqueous mounting medium. Note: The red precipitate formed by many "Fast Red" chromogens is soluble in alcohol and xylene, so dehydration and clearing steps should be avoided after chromogen development.[5]
-
Applications and Considerations
Fast Red KL Salt is utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it produces a colored product in the presence of the appropriate enzyme.[5] It has also been noted for its use as a visualizing agent in chromatographic experiments.[4]
Researchers should be aware that some sources indicate that Fast Red KL Salt may be carcinogenic.[4] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Logical Workflow for Immunohistochemistry
The following diagram illustrates the general workflow for an immunohistochemistry experiment utilizing an alkaline phosphatase-based detection system with a chromogenic substrate like Fast Red.
